2-Chloro-5-methyl-4-(methylthio)pyridine
Description
2-Chloro-5-methyl-4-(methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine at position 2, a methyl group at position 5, and a methylthio (-SMe) group at position 2. The chlorine atom enhances electrophilic substitution reactivity, while the methylthio group contributes electron-donating effects, influencing the compound’s electronic properties and interactions with biological targets .
Synthetic routes for related pyridine derivatives often involve multi-step protocols, such as the condensation of substituted phenyl groups with chlorinated pyridine precursors (e.g., Scheme 1 in ). These methods yield compounds with variable substituents (e.g., nitro, bromo, methoxy) that modulate physical and chemical properties . Analytical characterization of such compounds typically includes IR, $ ^1H $ NMR, and melting point determination, as exemplified by derivatives with molecular weights ranging from 466 to 545 g/mol and melting points between 268–287°C .
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNS/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
SWCFLXAUJMAOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1SC)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Dehydrohalogenation Strategies
Dihydropyridone Intermediate Formation
The synthesis of chlorinated pyridines often begins with dihydropyridone intermediates. For example, US4612377A describes the preparation of 2-chloro-5-methylpyridine via halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone using chlorine gas in solvents like 1,2,4-trichlorobenzene at 50–60°C. Adapting this approach, introducing a methylthio group at the 4-position could involve:
- Pre-functionalization : Incorporating a methylthio group during the dihydropyridone synthesis stage. This might require condensing a thiol-containing precursor with propionaldehyde or acrylic esters.
- Post-functionalization : Subjecting the chlorinated pyridine intermediate to nucleophilic aromatic substitution (SNAr) with methylthiolate ions (CH3S⁻).
A critical challenge lies in regioselectivity, as the 4-position is less reactive toward electrophilic substitution. However, directing groups or metal-catalyzed C–H activation could enhance specificity.
Radical-Initiated Chlorination and Thiolation
N-Oxide Intermediate Routes
Directed Chlorination via Pyridine N-Oxides
CN103787960A demonstrates the use of 3-methylpyridine N-oxide for synthesizing 2-chloro-5-methylpyridine via oriented chlorination with benzoyl chloride. For the target compound:
- N-Oxidation : React 5-methyl-4-(methylthio)pyridine with hydrogen peroxide in glacial acetic acid to form the N-oxide.
- Chlorination : Treat the N-oxide with phosphorus oxychloride (POCl₃) at 0–50°C to install the chlorine atom at the 2-position.
This method benefits from the N-oxide’s ability to direct electrophilic substitution to the para position, though steric effects from the methylthio group may require optimization.
Multi-Step Synthesis from Beta-Picoline Derivatives
Functionalization of Beta-Picoline
Beta-picoline (3-methylpyridine) is a common precursor for pyridine derivatives. A hypothetical pathway involves:
- Sulfuration : React beta-picoline with methyl disulfide under radical conditions (e.g., AIBN initiator) to install the methylthio group at the 4-position.
- Chlorination : Use POCl₃ in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 120°C to introduce the 2-chloro substituent.
Table 2: Chlorination Agents and Solvent Systems
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| POCl₃ | 1,2,4-Trichlorobenzene | 120 | 6–8 |
| Cl₂ gas | Chlorobenzene | 80–100 | 12–24 |
| SOCl₂ | Toluene | 60–80 | 4–6 |
Purification and Characterization
Isolation Techniques
Post-synthesis, crude this compound may be purified via:
Analytical Validation
- GC-MS : To confirm molecular ion peaks (expected m/z: 173 for C₇H₈ClNS).
- ¹H NMR : Key signals include δ 2.50 (s, 3H, CH₃), δ 2.60 (s, 3H, SCH₃), and aromatic protons at δ 7.2–8.1.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-methyl-4-(methylthio)pyridine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Chloro-5-methyl-4-(methylthio)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and chemical behavior of pyridine derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine with structurally analogous compounds:
Spectroscopic and Analytical Differences
- $ ^1H $ NMR : The methylthio group in this compound generates distinct proton signals (δ ~2.5 ppm for -SMe), whereas fluoro analogs show deshielded aromatic protons due to fluorine’s electronegativity .
- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm$ ^{-1} $) and C-S (~650 cm$ ^{-1} $) bonds are key identifiers, differentiating the compound from iodo- or nitro-substituted derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Chloro-5-methyl-4-(methylthio)pyridine with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, introducing the methylthio group via thiolation of a chloropyridine precursor under inert conditions. Post-synthesis, purity can be ensured using gas chromatography (GC) (>98.0% purity, as per industrial standards ). Critical steps include controlling reaction temperature (e.g., 60–80°C for thiolation) and using anhydrous solvents to avoid hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is advised.
Q. How should researchers structurally characterize this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., methylthio group at C4, chloro at C2).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNS).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in structurally analogous pyridine derivatives .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent decomposition. Avoid strong oxidizers, as they may generate hazardous byproducts (e.g., HCl, nitrogen oxides) .
- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How do electronic effects of the methylthio and chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The methylthio group is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at C3 and C5. In contrast, the chloro group is electron-withdrawing, directing reactions to meta/para positions. Computational studies (DFT) can model charge distribution and predict regioselectivity. For example, Fukui indices may highlight nucleophilic attack sites .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic analysis of variables:
- Catalyst Screening : Test Pd(OAc), CuI, or Ni catalysts for Suzuki-Miyaura couplings.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Data Triangulation : Cross-reference kinetic data (e.g., Arrhenius plots) with mechanistic studies to identify rate-limiting steps.
Q. How can computational modeling predict the compound’s behavior under varying pH conditions?
- Methodological Answer :
- pKa Estimation : Use software like MarvinSketch or ACD/Labs to calculate acidic/basic sites (e.g., pyridinic nitrogen).
- Solubility Prediction : COSMO-RS simulations correlate logP values with solubility in aqueous/organic mixtures. Experimental validation via UV-Vis spectroscopy is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
